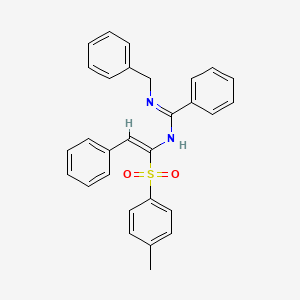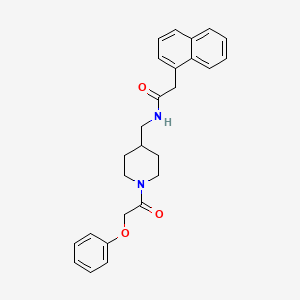![molecular formula C24H24F3N3O2S B2409395 N-[3-(trifluorométhyl)phényl]-2-(({1-[2-oxo-2-(pipéridin-1-yl)éthyl]-1H-indol-3-yl}sulfanyl)acétamide CAS No. 878053-13-5](/img/structure/B2409395.png)
N-[3-(trifluorométhyl)phényl]-2-(({1-[2-oxo-2-(pipéridin-1-yl)éthyl]-1H-indol-3-yl}sulfanyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group, making it a subject of interest for chemists and pharmacologists.
Applications De Recherche Scientifique
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . The piperidine ring is a common feature in many bioactive compounds and drugs, suggesting that it may interact with biological targets.
Biochemical pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Given the broad range of activities associated with indole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Méthodes De Préparation
The synthesis of 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the indole and piperidine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Piperidine Intermediate: The piperidine moiety can be synthesized via the reduction of pyridine or through the hydrogenation of pyridine derivatives.
Coupling Reaction: The indole and piperidine intermediates are then coupled using a thioether linkage, often facilitated by reagents such as thiols and base catalysts.
Final Acylation: The final step involves the acylation of the coupled product with a trifluoromethyl-substituted acetic acid derivative under basic conditions to yield the target compound.
Analyse Des Réactions Chimiques
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine moieties, often facilitated by reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage and formation of the corresponding acids and amines.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}benzoic acid: This compound shares the indole and piperidine moieties but differs in the acylation step, leading to different biological activities.
1-(2-oxo-2-piperidin-1-ylethyl)piperazine: This compound lacks the indole moiety but retains the piperidine structure, resulting in distinct chemical and biological properties.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but differ in their nitrogen atom arrangement, leading to varied pharmacological activities.
The uniqueness of 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c25-24(26,27)17-7-6-8-18(13-17)28-22(31)16-33-21-14-30(20-10-3-2-9-19(20)21)15-23(32)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNCNCJYYYYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)

![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2409329.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)


